![molecular formula C17H18F3N3 B5615536 1-(2-pyridinyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5615536.png)
1-(2-pyridinyl)-4-[4-(trifluoromethyl)benzyl]piperazine
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Overview
Description
This compound belongs to a class of organic compounds that incorporate elements such as pyridinyl, trifluoromethyl, benzyl, and piperazine. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.
Synthesis Analysis
Efficient procedures for the synthesis of new piperazine-linked compounds using key intermediates like bis(benzofuran-enaminone) hybrids have been reported. Microwave-assisted synthesis is a common method for creating such compounds, indicating the complexity and innovation in synthetic approaches (Mekky et al., 2021).
Molecular Structure Analysis
X-ray analysis has been utilized to determine the crystal and molecular structure of similar compounds, revealing details such as the chair conformation of the piperazine ring and the planar nature of benzimidazole rings. Such analyses contribute to understanding the three-dimensional arrangement and potential reactivity of these molecules (Özbey et al., 1998).
Chemical Reactions and Properties
Research on these compounds often focuses on their ability to form intermolecular hydrogen bonds, influencing their chemical reactivity and stability. The presence of trifluoromethyl groups and their disordered arrangements in some compounds have been noted, highlighting the complexity of their chemical behavior (Cai et al., 2007).
Physical Properties Analysis
The synthesis of derivatives and analysis of their physical properties, such as solubility and crystal structure, are critical for understanding the utility of these compounds. Studies have synthesized novel derivatives, analyzing their pharmacological properties and structural characteristics to evaluate their potential as therapeutic agents (Chonan et al., 2011).
Chemical Properties Analysis
The chemical properties, including interactions with biological receptors and potential for drug development, are of significant interest. Research into the binding affinities and receptor interactions of piperazine derivatives underscores the relevance of these compounds in developing new therapeutic agents (Sugimoto et al., 1990).
properties
IUPAC Name |
1-pyridin-2-yl-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3/c18-17(19,20)15-6-4-14(5-7-15)13-22-9-11-23(12-10-22)16-3-1-2-8-21-16/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEGZJUHQFFVKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyridin-2-yl-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine |
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